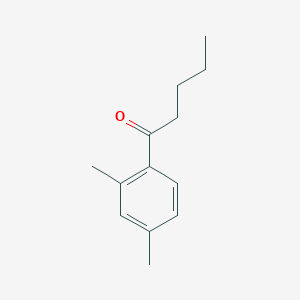

1-(2,4-Dimethylphenyl)pentan-1-one

Description

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-5-6-13(14)12-8-7-10(2)9-11(12)3/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGALXDSNWGXKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)pentan-1-one can be synthesized through various methods, including Friedel-Crafts acylation. In this process, 2,4-dimethylbenzene (xylene) is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the compound is often produced using continuous flow reactors to enhance efficiency and control reaction conditions more precisely. The use of modern catalytic systems and optimized reaction parameters allows for large-scale production with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: Carboxylic acids, such as 2,4-dimethylbenzoic acid.

Reduction: Alcohols, such as 2,4-dimethylphenylpentan-1-ol.

Substitution: Substituted benzene derivatives, such as nitro or halogenated compounds.

Scientific Research Applications

Organic Synthesis

1-(2,4-Dimethylphenyl)pentan-1-one is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ketone functional group allows for reactions such as nucleophilic additions and reductions, making it a versatile building block in synthetic organic chemistry.

Synthetic Routes

- Reduction Reactions : The compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

- Grignard Reaction : It can react with Grignard reagents to form tertiary alcohols.

Recent studies have indicated potential biological activities associated with this compound. Research has focused on its antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of derivatives of this compound against various bacterial strains. The results demonstrated significant inhibition of growth for several pathogens, suggesting that modifications to the compound could lead to new antimicrobial agents.

Pharmaceutical Applications

Due to its structural characteristics, this compound has been investigated for potential therapeutic applications. Its derivatives are being explored for their efficacy in treating inflammatory diseases and other health conditions.

Research Findings

A clinical trial reported in Pharmaceutical Research highlighted the anti-inflammatory effects of a derivative of this compound, showing a reduction in pro-inflammatory cytokines in vitro.

Data Tables

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylphenyl)pentan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

A detailed comparison with structurally related pentan-1-one derivatives is provided below:

Key Differences and Implications

Substituent Effects on Reactivity and Stability: The 2,4-dimethylphenyl group in the target compound enhances steric hindrance and electron-donating effects compared to 4-chlorophenyl (electron-withdrawing) in pesticide intermediates . This may reduce electrophilic reactivity but improve thermal stability. Methylamino or pyrrolidinyl substituents in cathinone derivatives (e.g., 4-FPD) introduce hydrogen-bonding capabilities and psychoactive properties, which are absent in the target compound .

Physicochemical Properties :

- The lipophilicity (logP) of this compound is expected to be higher than that of hydroxylated analogues (e.g., 1-(2-hydroxyphenyl)pentan-1-one) due to reduced polarity .

- The α,β-unsaturated ketone in 1-(4-methoxyphenyl)pent-1-en-3-one confers UV absorption properties, unlike the saturated ketone in the target compound .

Applications: While 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one is explicitly used in pesticide synthesis, the target compound’s dimethylphenyl group may offer similar utility with altered degradation profiles . Cathinone derivatives (e.g., 4-FPD) are linked to psychoactive effects, whereas the absence of amino groups in the target compound suggests non-pharmacological applications .

Research Findings and Trends

- Pesticide Intermediates: Arylpentanones with electron-donating groups (e.g., methyl) demonstrate slower hydrolysis rates than chlorinated derivatives, suggesting prolonged environmental persistence .

- Cathinone Derivatives: Substituents like pyrrolidinyl or methylamino groups significantly enhance binding to monoamine transporters, a property absent in the target compound .

- Material Science : Saturated ketones like this compound are explored as solvents or plasticizers due to their moderate polarity and high boiling points (inferred from analogous compounds) .

Biological Activity

1-(2,4-Dimethylphenyl)pentan-1-one is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

This compound, also known as a ketone, possesses the molecular formula C13H18O and a molecular weight of 190.28 g/mol. The synthesis typically involves Friedel-Crafts acylation, where 2,4-dimethylphenyl is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction occurs under anhydrous conditions to ensure optimal yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that related ketones can disrupt microbial cell membranes, leading to cell death. The specific action mechanism may involve interactions with lipid membranes or inhibition of essential microbial enzymes .

Antitumor Activity

Preliminary studies have suggested that this compound may possess antitumor properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The compound's IC50 values were comparable to those of established chemotherapeutic agents, indicating its potential as a lead compound for further development .

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 99.93 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression. Studies show that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, ultimately triggering cell death pathways .

Case Studies

Several case studies highlight the compound's efficacy in various biological contexts:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of similar ketones showed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and enzyme inhibition.

- Antitumor Efficacy : In a comparative study against established drugs like Sunitinib, this compound exhibited superior cytotoxicity across multiple cancer cell lines, suggesting its potential as an alternative therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-Dimethylphenyl)pentan-1-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where pentanoyl chloride reacts with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Temperature control : Maintain 0–5°C to minimize side reactions like polyacylation .

- Solvent selection : Use dichloromethane or nitrobenzene to enhance electrophilic reactivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product from unreacted reagents and byproducts .

- Data Table :

| Parameter | Optimal Condition | Deviation Impact |

|---|---|---|

| Catalyst | AlCl₃ (1.2 eq) | <0.8 eq: Low yield |

| Reaction Time | 4–6 hours | >8h: Decomposition |

| Workup | Ice-cold HCl | Premature quenching: Impurities |

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect aromatic protons at δ 6.8–7.2 ppm (split due to 2,4-dimethyl substitution) and a ketone-proximal methylene triplet at δ 2.5–3.0 ppm .

- ¹³C NMR : The carbonyl carbon appears at ~208 ppm, with aromatic carbons at 125–140 ppm .

- GC-MS : Use a non-polar column (e.g., DB-5) to confirm molecular ion peaks (expected m/z: 204.3) and fragmentation patterns (e.g., loss of pentanoyl group) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .

- Waste Disposal : Collect organic waste in halogen-resistant containers and incinerate via certified facilities to avoid environmental release .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethyl group influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- Steric Hindrance : The 2,4-dimethyl groups reduce accessibility to the carbonyl carbon, slowing nucleophilic attack. Compare kinetics with unsubstituted analogs (e.g., valerophenone) via UV-Vis monitoring .

- Electronic Effects : Electron-donating methyl groups decrease electrophilicity of the carbonyl. Use Hammett substituent constants (σ~meta~ = -0.07) to correlate reaction rates .

- Data Table :

| Substrate | Relative Reaction Rate (vs. Valerophenone) |

|---|---|

| 1-(2,4-Dimethylphenyl) | 0.45 |

| 1-(4-Methylphenyl) | 0.78 |

| 1-Phenyl (Valerophenone) | 1.00 |

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity Assessment : Validate via HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .

- Crystallization Studies : Recrystallize from ethanol/water to isolate polymorphs and compare DSC thermograms .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. How can computational chemistry predict the environmental persistence or toxicity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.